

Spectroscopic Profile of 3-Ethyl-3-oxetanemethanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-3-oxetanemethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethyl-3-oxetanemethanol** (CAS No. 3047-32-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

3-Ethyl-3-oxetanemethanol is a heterocyclic compound of growing interest in polymer chemistry and pharmaceutical development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

- IUPAC Name: (3-Ethyloxetan-3-yl)methanol
- Molecular Formula: C₆H₁₂O₂
- Molecular Weight: 116.16 g/mol
- Appearance: Colorless liquid

Spectroscopic Data

A summary of the available spectroscopic data is presented below. These data points are essential for the structural elucidation and purity assessment of **3-Ethyl-3-oxetanemethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **3-Ethyl-3-oxetanemethanol** has been reported in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.38 - 4.39	d	2H	$-\text{CH}_2-$ (oxetane ring)
4.31 - 4.32	d	2H	$-\text{CH}_2-$ (oxetane ring)
3.66	s	1H	$-\text{OH}$
3.62	s	2H	$-\text{CH}_2\text{OH}$
1.61 - 1.66	q	2H	$-\text{CH}_2\text{CH}_3$
0.80 - 0.83	t	3H	$-\text{CH}_2\text{CH}_3$

^{13}C NMR (Carbon-13 NMR) Data

As of the latest search, explicit experimental ^{13}C NMR data for **3-Ethyl-3-oxetanemethanol** is not readily available in the public domain. However, based on the known structure and data from similar oxetane derivatives, predicted chemical shifts can be estimated. Researchers are advised to acquire experimental ^{13}C NMR data for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The condensed phase IR spectrum of **3-Ethyl-3-oxetanemethanol** is available from the NIST WebBook.^[1]

Wavenumber (cm ⁻¹)	Description
~3400 (broad)	O-H stretching (alcohol)
~2960-2850	C-H stretching (alkane)
~1040	C-O stretching (alcohol and ether)
~980	Oxetane ring vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for **3-Ethyl-3-oxetanemethanol** was not found, analysis of its structure suggests characteristic fragmentation patterns. The molecular ion peak $[M]^+$ would be expected at m/z 116. Key fragments would likely arise from the loss of a hydroxymethyl group ($-CH_2OH$, 31 Da) or an ethyl group ($-CH_2CH_3$, 29 Da), and cleavage of the oxetane ring.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of **3-Ethyl-3-oxetanemethanol** is dissolved in a deuterated solvent, typically $CDCl_3$, in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:

- ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR: Proton-decoupled pulse sequences are typically used to obtain a spectrum with single lines for each unique carbon atom.

IR Spectroscopy Protocol

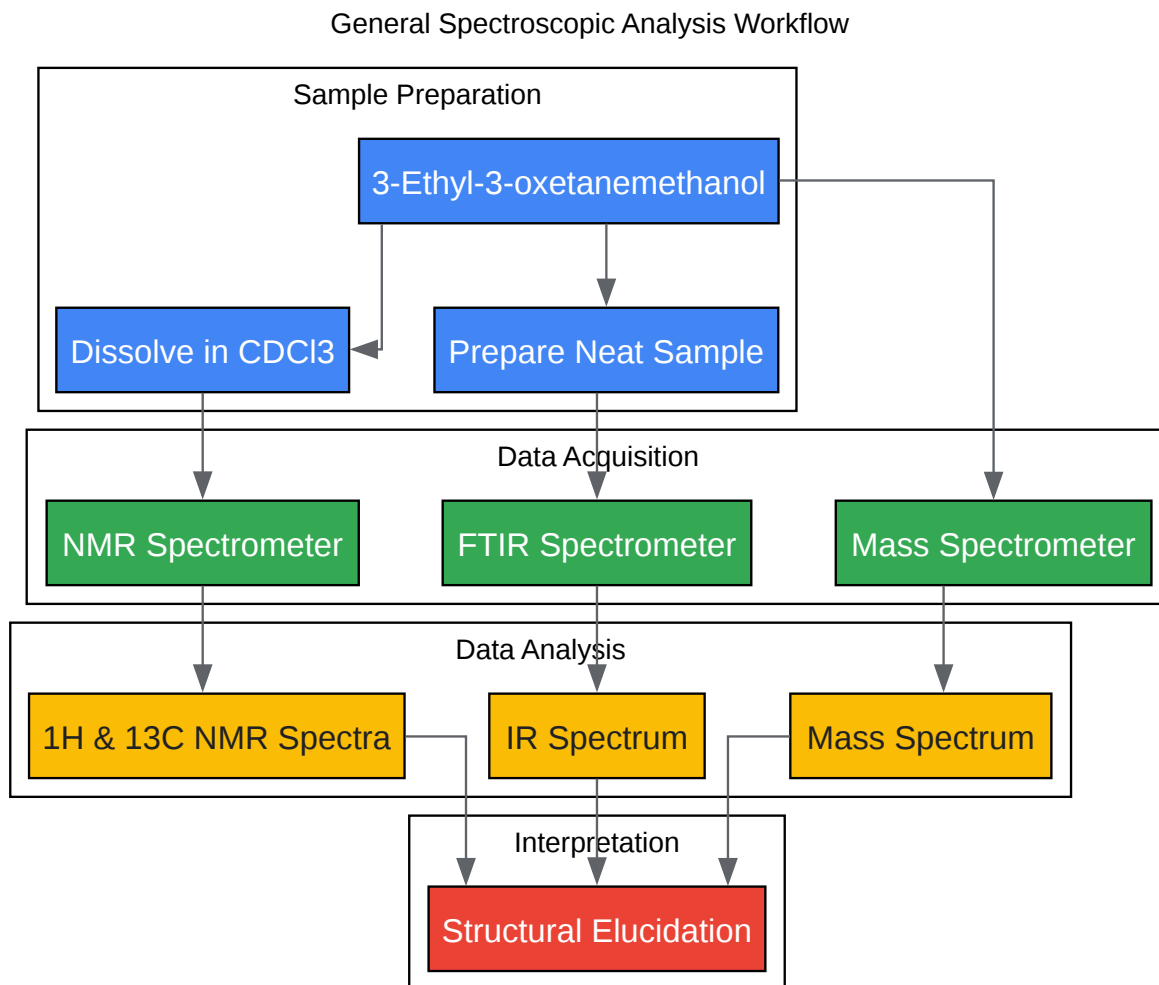
Sample Preparation: For a liquid sample like **3-Ethyl-3-oxetanemethanol**, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The instrument is scanned over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Visualization of Methodologies

To illustrate the workflow of spectroscopic data acquisition and the chemical structure, the following diagrams are provided.



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Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of **3-Ethyl-3-oxetanemethanol**.

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References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3-oxetanemethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294369#spectroscopic-data-of-3-ethyl-3-oxetanemethanol-nmr-ir-ms]

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